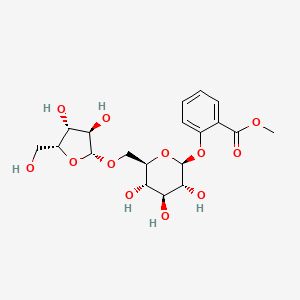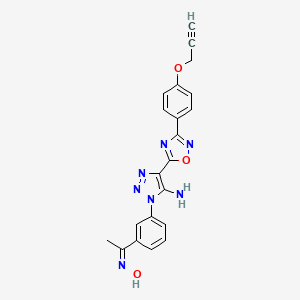
cIAP1 Ligand-Linker Conjugates 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 4 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized using advanced organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 4 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination process by recruiting E3 ubiquitin ligase.
Degradation: It is used in the design of PROTAC degraders, which target specific proteins for degradation
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Major Products Formed
The major products formed from reactions involving this compound are ubiquitinated proteins, which are subsequently targeted for degradation .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 4 has several scientific research applications, including:
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 4 exerts its effects by recruiting E3 ubiquitin ligase to target proteins, facilitating their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Similar Compounds
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to cIAP1 Ligand-Linker Conjugates 4, these compounds are used in the design of PROTAC degraders.
MDM2 Ligand-Linker Conjugates: Another class of compounds used for targeted protein degradation.
Cereblon Ligand-Linker Conjugates: Utilized in the design of PROTAC degraders targeting different proteins.
Uniqueness
This compound is unique due to its specific incorporation of a cIAP ligand for the E3 ubiquitin ligase, which allows for the targeted degradation of proteins involved in various cellular processes .
Properties
Molecular Formula |
C55H67N5O11 |
|---|---|
Molecular Weight |
974.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1 |
InChI Key |
XUBCVTIJEMTJIG-GXLLLHHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)




![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
